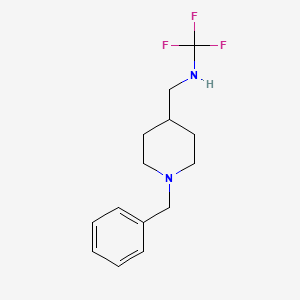
5,6-Diethyldec-5-ene-3,7-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethyldec-5-ene-3,7-diyne is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both double and triple bonds in its structure makes it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyldec-5-ene-3,7-diyne can be achieved through various methods. One common approach involves the coupling of azide-terminated polymer building blocks with sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (DIBOD) small linkers. This method leverages the self-accelerating double strain-promoted azide-alkyne cycloaddition (DSPAAC) click reaction, which allows for efficient preparation under mild ambient conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diethyldec-5-ene-3,7-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are typical.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5,6-Diethyldec-5-ene-3,7-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5,6-Diethyldec-5-ene-3,7-diyne involves its interaction with molecular targets and pathways. For instance, similar compounds have been shown to inhibit fatty acid biosynthesis in microbes by targeting specific enzymes involved in phospholipid synthesis . The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dec-5-ene-3,7-diyne, 2,9-dimethyl-: Another compound with a similar structure but different substituents.
1,3-Diynes: Compounds with two triple bonds, often used in similar chemical reactions and applications.
Uniqueness
5,6-Diethyldec-5-ene-3,7-diyne stands out due to its specific combination of double and triple bonds, which imparts unique reactivity and versatility in chemical synthesis
Propriétés
Numéro CAS |
61228-08-8 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
5,6-diethyldec-5-en-3,7-diyne |
InChI |
InChI=1S/C14H20/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h5-8H2,1-4H3 |
Clé InChI |
RHLPBAPBYVYDQF-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(=C(CC)C#CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
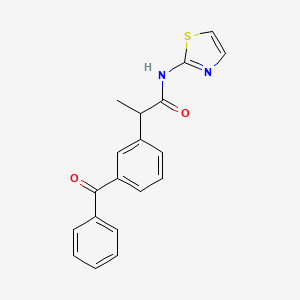
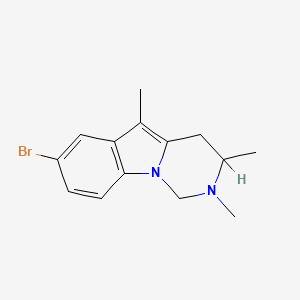
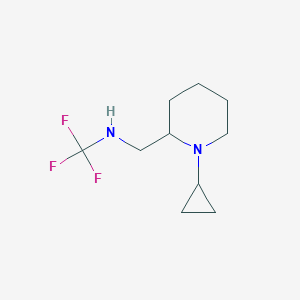


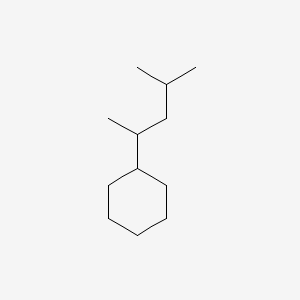
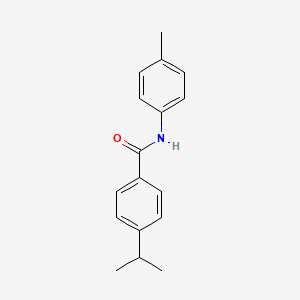
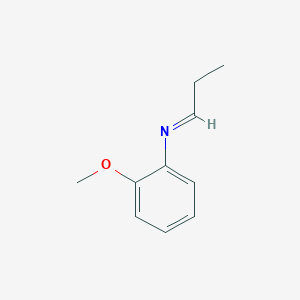

![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)

![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)
